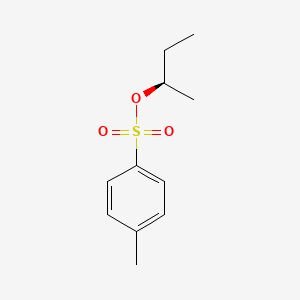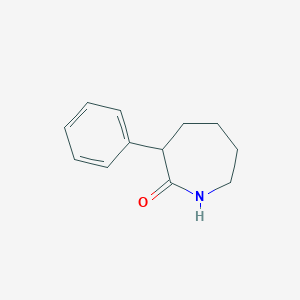
3-Phenylazepan-2-one
概要
説明
3-Phenylazepan-2-one is an organic compound with the molecular formula C12H15NO. It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. The phenyl group attached to the third carbon atom of the azepane ring imparts unique chemical properties to this compound. It is used in various chemical and pharmaceutical applications due to its structural versatility and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenylpropanoic acid with ammonia or an amine under dehydrating conditions to form the azepane ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentoxide or thionyl chloride at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as acid-exchanged clays can also enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 3-Phenylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed:
Oxidation: Phenylacetic acid, benzyl alcohol.
Reduction: 3-Phenylazepane, 3-Phenylazepanol.
Substitution: 4-Nitro-3-phenylazepan-2-one, 4-Bromo-3-phenylazepan-2-one.
科学的研究の応用
3-Phenylazepan-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Phenylazepan-2-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The phenyl group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. The nitrogen atom in the azepane ring can form hydrogen bonds with biological molecules, influencing their function .
類似化合物との比較
2-Phenylazepane: Similar structure but lacks the carbonyl group at the second position.
3-Phenylpiperidine: A six-membered ring analog with similar pharmacological properties.
3-Phenylmorpholine: Contains an oxygen atom in the ring, leading to different chemical reactivity.
Uniqueness: 3-Phenylazepan-2-one is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. The presence of the carbonyl group at the second position allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
3-phenylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-11(8-4-5-9-13-12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCYUUFUDKEHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


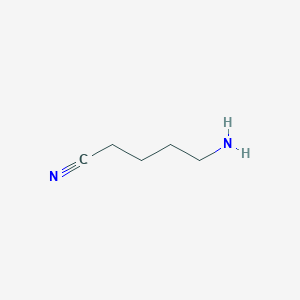
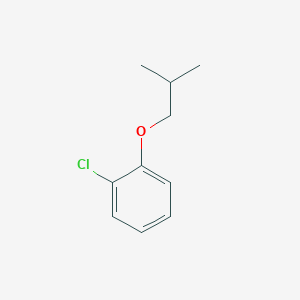



![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)
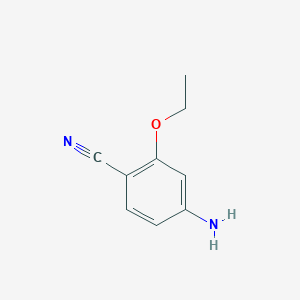
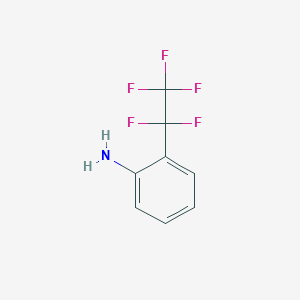
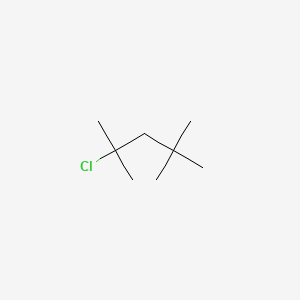
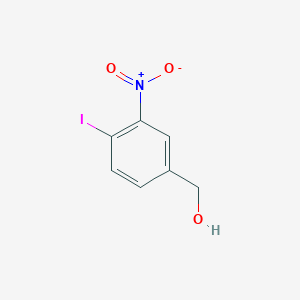
![3-methoxy-11H-benzo[a]carbazole](/img/structure/B3042407.png)

